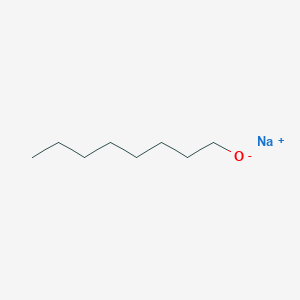
Sodium octylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium octylate is a chemical compound that is widely used in scientific research for various applications. It is a surfactant that has the ability to lower the surface tension of liquids, making it useful in many different fields.
Mecanismo De Acción
The mechanism of action of sodium octylate is related to its ability to lower the surface tension of liquids. This property allows it to interact with other molecules in the system, facilitating various chemical reactions and interactions.
Biochemical and Physiological Effects:
Sodium octylate has been shown to have various biochemical and physiological effects. It has been found to disrupt the structure of cell membranes, leading to cell death in some cases. It has also been shown to have an effect on the activity of enzymes and other proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using sodium octylate in lab experiments is its ability to lower the surface tension of liquids, which can facilitate various reactions and interactions. However, it can also be difficult to work with, as it can be toxic and may require special handling and disposal procedures.
Direcciones Futuras
There are many potential future directions for research involving sodium octylate. One area of interest is in the development of new methods for synthesizing nanoparticles using this compound. Another potential area of research is in the use of sodium octylate in drug delivery systems, as it has been shown to have the ability to interact with cell membranes and other biological structures. Additionally, the potential use of sodium octylate in the development of new materials and coatings is an area of interest for researchers.
Métodos De Síntesis
Sodium octylate can be synthesized through the reaction of octanol with sodium hydroxide. This process results in the formation of sodium octylate and water. The reaction is typically carried out in a laboratory setting, and the resulting compound is purified through various methods to ensure its purity and effectiveness.
Aplicaciones Científicas De Investigación
Sodium octylate is used in many different scientific research applications, including in the synthesis of nanoparticles, the preparation of emulsions, and in the analysis of proteins and other biomolecules. It is also used in chromatography and other separation techniques.
Propiedades
Número CAS |
17158-60-0 |
|---|---|
Nombre del producto |
Sodium octylate |
Fórmula molecular |
C8H17NaO |
Peso molecular |
152.21 g/mol |
Nombre IUPAC |
sodium;octan-1-olate |
InChI |
InChI=1S/C8H17O.Na/c1-2-3-4-5-6-7-8-9;/h2-8H2,1H3;/q-1;+1 |
Clave InChI |
KRZQYDMOEZDDGE-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC[O-].[Na+] |
SMILES |
CCCCCCCC[O-].[Na+] |
SMILES canónico |
CCCCCCCC[O-].[Na+] |
Sinónimos |
Sodium octylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



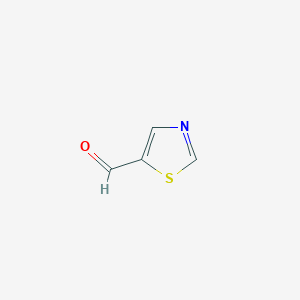
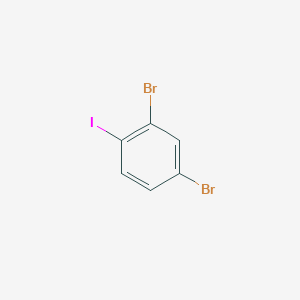
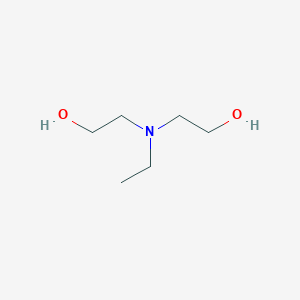
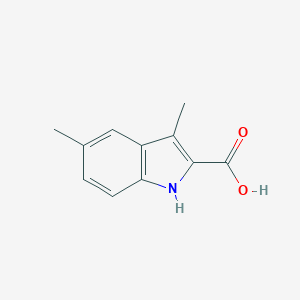
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)

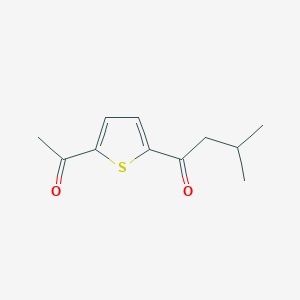
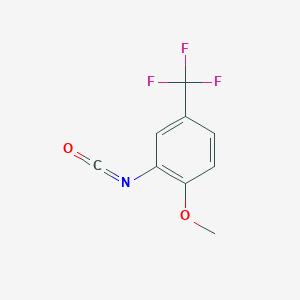



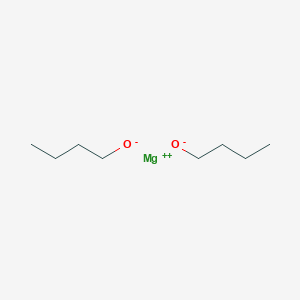
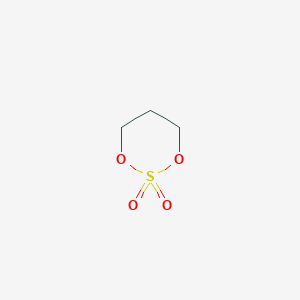
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)